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Abstract
Difurfuryl disulfide (CAS No. 4437-20-1, FEMA No. 3146) is a potent organosulfur compound

recognized for its significant contribution to the flavor and aroma of various cooked and roasted

foods, most notably coffee and meat.[1][2][3][4] This technical guide provides a comprehensive

overview of the current scientific understanding of the taste and odor characteristics of difurfuryl

disulfide. While quantitative taste and odor threshold values are not readily available in the

published literature, this document synthesizes the existing qualitative sensory data, outlines

the general experimental approaches for sensory analysis, and describes the likely biochemical

signaling pathways involved in its perception. This guide is intended to be a valuable resource

for researchers and professionals in the fields of food science, flavor chemistry, and sensory

science.

Sensory Profile of Difurfuryl Disulfide
Difurfuryl disulfide is a high-impact aroma and flavor chemical with a complex sensory profile

that is highly dependent on its concentration. At high concentrations, it is often described as

having a strong, sulfurous, and sometimes unpleasant odor.[5][6] However, at very low, food-

relevant concentrations, it imparts desirable roasted, meaty, and coffee-like notes.[1][5][7]
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The odor of difurfuryl disulfide is multifaceted, contributing to the characteristic aroma of many

thermally processed foods. The descriptors used in the literature highlight its potent and

complex nature.

Odor Descriptor Context/Concentration Source(s)

Roasted, Meaty General description [8]

Sulfurous, Roasted, Nutty Diluted [9]

Coffee-like Low concentrations [1][5]

Earthy, Mushroom At 0.10% in propylene glycol [10]

Repulsive, Sulfur, Roast General description [6]

Cabbage, Onion At 0.01% in propylene glycol [6][11]

Taste Characteristics
The taste profile of difurfuryl disulfide is less extensively documented than its odor profile.

However, available data indicates that it contributes significantly to the savory and roasted

taste of foods. One source specifies its taste characteristics at a concentration of 20 ppm.[2][3]

[7]

Taste Descriptor Concentration Source(s)

Roasted 20 ppm [2][3][7]

Sulfuraceous 20 ppm [2][3][7]

Alliaceous (garlic/onion-like) 20 ppm [2][3][7]

Green 20 ppm [2][3][7]

Meaty 20 ppm [2][3][7]

Savory General flavor profile [12]

Note on Quantitative Threshold Values: Despite a comprehensive literature search, specific,

peer-reviewed quantitative taste and odor threshold values for difurfuryl disulfide were not
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found. Safety Data Sheets for this compound often state that the odor threshold has not been

determined. The absence of this data in the public domain suggests that such studies may not

have been conducted or published.

Experimental Protocols for Sensory Analysis
While specific protocols for difurfuryl disulfide are not available, the determination of taste and

odor thresholds for flavor compounds generally follows established sensory evaluation

methodologies. These methods are designed to minimize bias and ensure the reliability of the

results.

A common technique for determining odor thresholds is Gas Chromatography-Olfactometry

(GC-O). This method separates volatile compounds in a sample, and as each compound elutes

from the gas chromatograph, it is sniffed by a trained sensory panelist who describes the odor

and its intensity.

For taste threshold determination, aqueous solutions of the compound at varying

concentrations are presented to a panel of trained assessors. The American Society for Testing

and Materials (ASTM) E679-04, "Standard Practice for Determination of Odor and Taste

Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely

recognized standard for this type of analysis.

Below is a generalized workflow for determining sensory thresholds.
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Sensory Evaluation Data Analysis

Compound Procurement
(High Purity)
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Figure 1. Generalized workflow for sensory threshold determination.

Signaling Pathways
The perception of difurfuryl disulfide involves distinct signaling pathways for taste and smell.

While the specific receptors for this molecule have not been definitively identified, knowledge of

related sulfur compounds provides a strong basis for the likely mechanisms.

Olfactory Signaling Pathway
The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs),

which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory

neurons in the nasal cavity. The perception of thiols, the functional group present in the

precursor to difurfuryl disulfide (furfuryl mercaptan), is known to be mediated by specific ORs.

Research has highlighted the crucial role of metal ions, particularly copper, in the activation of

these receptors.

The proposed mechanism involves the binding of the sulfur-containing ligand to a copper ion

cofactor within the receptor's binding pocket, which in turn triggers a conformational change in

the receptor and initiates the downstream signaling cascade.
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Figure 2. Proposed olfactory signaling pathway for sulfur compounds.
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Gustatory Signaling Pathway
The taste of sulfurous compounds is complex and not as well understood as the five basic

tastes (sweet, sour, salty, bitter, and umami). It is likely that the perception of difurfuryl

disulfide's "meaty" and "savory" characteristics is linked to the umami taste pathway, which

involves the T1R1/T1R3 GPCR. Its "alliaceous" and "sulfuraceous" notes may be detected

through other mechanisms, possibly involving transient receptor potential (TRP) channels,

which are known to be involved in the perception of pungent compounds like those in garlic

and onion. Further research is needed to elucidate the specific receptors and pathways

involved in the taste perception of difurfuryl disulfide.

Conclusion
Difurfuryl disulfide is a critical component of the flavor and aroma of many important food

products. Its sensory profile is characterized by desirable roasted, meaty, and coffee-like notes

at low concentrations. While qualitative descriptions of its taste and odor are well-documented,

a notable gap exists in the scientific literature regarding its quantitative sensory threshold

values. Future research focusing on the determination of these thresholds using standardized

sensory evaluation protocols would be highly valuable to the flavor and food industries.

Furthermore, elucidation of the specific olfactory and gustatory receptors responsible for its

perception would provide a more complete understanding of its sensory impact.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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